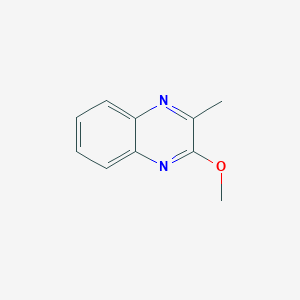

2-Methoxy-3-methylquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDHEFJLEXTPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325905 | |

| Record name | 2-methoxy-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-26-6 | |

| Record name | NSC521693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Methoxy 3 Methylquinoxaline Systems

Chemical Transformations of the Quinoxaline (B1680401) Ring System

The quinoxaline core, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, exhibits a dual reactivity profile. The benzene portion is susceptible to electrophilic attack, while the pyrazine moiety is prone to nucleophilic substitution and reduction. The substituents at the 2- and 3-positions significantly modulate this inherent reactivity.

Nucleophilic Substitution Reactions

The C-2 and C-3 positions of the quinoxaline ring are electron-deficient due to the influence of the two nitrogen atoms, making them susceptible to nucleophilic attack. This reactivity is often exploited by introducing a good leaving group at these positions. While the methoxy (B1213986) group in 2-methoxy-3-methylquinoxaline is not as facile a leaving group as a halide, its substitution is achievable under specific conditions, often requiring activation.

The high reactivity of the C-2 position is clearly demonstrated in the analogous compound, 2-chloro-3-methylquinoxaline (B189447). This compound readily undergoes nucleophilic substitution with a variety of nucleophiles. For instance, it reacts with aromatic amines in a basic medium to yield 2-arylamino-3-methylquinoxalines and with mercaptoacetic acid oup.com. Similarly, the displacement of the chlorine atom by a phenoxy group can be achieved by reacting 2-chloro-3-methylquinoxaline with p-hydroxybenzaldehyde in the presence of potassium carbonate nih.gov. These reactions underscore the electrophilic nature of the C-2 carbon.

For this compound itself, displacing the methoxy group typically requires stronger nucleophiles or activation of the methoxy group to enhance its leaving group ability, for example, through protonation in acidic media. The general mechanism for these transformations is nucleophilic aromatic substitution (SNAr).

Table 1: Examples of Nucleophilic Substitution on 2-Substituted-3-methylquinoxalines

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3-methylquinoxaline | Aromatic Amines | Basic medium | 2-Arylamino-3-methylquinoxalines | oup.com |

| 2-Chloro-3-methylquinoxaline | p-Hydroxybenzaldehyde | K₂CO₃, Acetonitrile, Reflux | 2-(p-Formylphenoxy)-3-methylquinoxaline | nih.gov |

| 2-Chloro-3-methylquinoxaline | Mercaptoacetic acid | - | (3-Methylquinoxalin-2-ylthio)acetic acid | oup.com |

Electrophilic Reactions

In the case of this compound, the directing effects of the existing substituents must be considered. Both the methoxy and methyl groups are activating, electron-donating groups that typically direct incoming electrophiles to the ortho and para positions ijrar.org. The 2-methoxy group would activate the 8-position, and the 3-methyl group would activate the 5-position. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 5- and 8-substituted products. Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃) would follow this regiochemical preference ijrar.orgmasterorganicchemistry.comyoutube.com.

Side-Chain Modifications and Functionalization of the Methyl Group

The methyl group at the C-3 position of the quinoxaline ring is not inert. Its proximity to the electron-withdrawing nitrogen atom at position 4 increases the acidity of its protons. This allows for deprotonation by a suitable base to form a carbanionic species, which can then react with various electrophiles. This reactivity is particularly evident in condensation reactions with aldehydes.

For example, the methyl group of 2-methylquinoxaline (B147225) can undergo condensation with chloral (B1216628) byu.edu. A detailed kinetic study on the analogous condensation of 2-methylquinoline (B7769805) with benzaldehydes suggests a mechanism that proceeds through a reactive methylene-dihydroquinoline intermediate rsc.org. Similarly, the methyl groups on quinoxaline-1,4-dioxides and 3-methyl-2(1H)-quinoxalinone readily condense with aldehydes oup.comjournalajocs.com. This transformation provides a powerful method for elaborating the side chain, leading to the formation of styryl derivatives and other functionalized products.

Table 2: Examples of Side-Chain Condensation Reactions on Methylquinoxalines

| Substrate | Electrophile (Aldehyde) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Methylquinoxaline | Chloral | - | 2-(3,3,3-Trichloro-1-propenyl)quinoxaline | byu.edu |

| 3-Methyl-2(1H)-quinoxalinone | Aromatic Aldehydes | - | 3-(Substituted styryl)-2(1H)-quinoxalinones | oup.com |

| 2-Methylquinoxaline-1,4-dioxide | 4,4'-Biphenyl carboxaldehyde | Methanol (B129727), Room Temperature | Styryl-quinoxaline-1,4-dioxide derivative | journalajocs.com |

Oxidation and Reduction Chemistry of Quinoxaline Derivatives

The quinoxaline scaffold can undergo both oxidation and reduction, targeting either the heterocyclic ring or the side chains.

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. The oxidation of quinoxalines with reagents like peroxy acids or hydrogen peroxide can yield quinoxaline N-oxides nih.govacs.org. Typically, the oxidation of one nitrogen atom deactivates the ring, making the formation of the corresponding 1,4-dioxide more challenging under these conditions nih.gov. The methyl group can also be a site of oxidation. For instance, the methyl group of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide can be oxidized to a formyl group using selenium dioxide (SeO₂) nih.gov.

Reduction: The pyrazine ring of quinoxaline is susceptible to reduction. Catalytic hydrogenation is a common method to achieve this transformation, leading to 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Various catalytic systems have been developed for the asymmetric reduction of 2-substituted quinoxalines, providing optically active products with high enantioselectivity. These systems often employ transition metals like ruthenium in combination with a Brønsted acid or a chiral phosphoric acid with a hydrogen source like H₂ or a dihydrophenanthridine acs.orgthieme-connect.denih.gov.

Table 3: Oxidation and Reduction Reactions of Quinoxaline Derivatives

| Reaction Type | Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Oxidation | Quinoxaline | m-Chloroperoxybenzoic acid (mCPBA) | Quinoxaline N-oxide | acs.org |

| Side-Chain Oxidation | 2,3-Dimethylquinoxaline 1,4-dioxide | SeO₂, Microwave | 2-Formyl-3-methylquinoxaline 1,4-dioxide | nih.gov |

| Ring Reduction | 2-Substituted Quinoxalines | H₂, Ru(II) catalyst, Chiral Brønsted acid | Enantioenriched Tetrahydroquinoxalines | thieme-connect.de |

| Ring Reduction | 2-Substituted Quinoxalines | Dihydrophenanthridine, Chiral phosphoric acid, Borane, H₂ | Enantioenriched Tetrahydroquinoxalines | acs.org |

Elucidation of Reaction Mechanisms for this compound Conversions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Nucleophilic Aromatic Substitution (SNAr): Unlike SN1 or SN2 reactions, substitution at the electron-deficient C-2 position follows an SNAr mechanism chemedx.orglibretexts.org. The reaction is initiated by the attack of a nucleophile on the C-2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically fast step, the leaving group (methoxide) is eliminated, and the aromaticity of the pyrazine ring is restored. The rate of this reaction is dependent on both the nucleophile's strength and the stability of the intermediate.

Side-Chain Condensation: The condensation of the C-3 methyl group with aldehydes is believed to proceed via an initial deprotonation by a base to form an enamine-like intermediate, specifically a 3-methylene-3,4-dihydroquinoxaline species. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting alcohol adduct yields the final styryl product rsc.org.

Ring Reduction: The catalytic hydrogenation of the quinoxaline ring to a tetrahydroquinoxaline can proceed through a complex pathway. For the reduction catalyzed by a Ru/Brønsted acid system, a proposed mechanism involves the initial reduction of the quinoxaline to a dihydroquinoxaline intermediate. This intermediate then undergoes a Brønsted acid-catalyzed asymmetric disproportionation reaction to yield both the final tetrahydroquinoxaline product and the starting quinoxaline, which re-enters the catalytic cycle thieme-connect.de.

N-Oxidation: The formation of an N-oxide occurs via the electrophilic attack of an oxygen atom from an oxidant (like a peroxy acid) on the lone pair of electrons of one of the pyrazine nitrogen atoms. This is a standard mechanism for the N-oxidation of heterocyclic amines acs.org.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methoxy 3 Methylquinoxaline and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-methoxy-3-methylquinoxaline, offering precise information about the chemical environment of each proton and carbon atom within the molecule.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular structure.

The ¹H NMR spectrum of 2-methylquinoxaline (B147225), a closely related analogue, shows characteristic signals for the methyl group and the aromatic protons of the quinoxaline (B1680401) ring. chemicalbook.com For instance, the methyl protons typically appear as a singlet around 2.78 ppm. chemicalbook.com The aromatic protons of the quinoxaline ring resonate in the downfield region, typically between 7.55 and 8.74 ppm. chemicalbook.com In this compound, the introduction of the methoxy (B1213986) group influences the chemical shifts of the neighboring protons. The protons of the methoxy group (–OCH₃) are expected to appear in the range of 3.5 to 4.0 δ. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-methylquinoxaline, the carbon of the methyl group appears at a distinct chemical shift. chemicalbook.com In this compound, the carbon of the methoxy group will also have a characteristic resonance. The chemical shifts of the aromatic carbons in the quinoxaline ring are also diagnostic. ias.ac.inicm.edu.pl The analysis of ¹³C NMR spectra of various quinoxaline derivatives has been instrumental in understanding substituent effects on the electronic structure of the quinoxaline core. icm.edu.pl

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinoxaline Derivatives

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-Methylquinoxaline | -CH₃ | ~2.78 chemicalbook.com | ~22.7 rsc.org |

| Aromatic H | 7.55 - 8.74 chemicalbook.com | 128.2 - 157.5 rsc.org | |

| This compound | -OCH₃ | 3.5 - 4.0 (estimated) libretexts.org | 55.6 (for similar methoxy groups) rsc.org |

| -CH₃ | Varies | Varies | |

| Aromatic H | Varies | Varies |

Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. The provided values for the methoxy group are estimations based on typical ranges for similar functional groups.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity and spatial relationships between atoms in this compound.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the quinoxaline ring system.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals. columbia.edu This is particularly useful for assigning the signals of the methyl and methoxy groups to their respective carbon atoms.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), providing crucial information for assembling the complete molecular structure. columbia.edu For example, an HMBC experiment could show a correlation between the methoxy protons and the C-2 carbon of the quinoxaline ring, confirming the position of the methoxy group. The analysis of HMBC spectra is crucial for differentiating between isomers. youtube.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of this compound. ias.ac.inicm.edu.pl

The FT-IR spectrum of quinoxaline derivatives typically shows characteristic absorption bands. researchgate.net Aromatic C-H stretching vibrations are generally observed in the region of 3100–3000 cm⁻¹. scispace.com The stretching vibrations of the C-H bonds in the methyl group are expected in the range of 3050-2900 cm⁻¹. scialert.net The C-N stretching vibrations within the quinoxaline ring are also identifiable. researchgate.net For this compound, the C-O stretching vibration of the methoxy group will be a key diagnostic peak.

Raman spectroscopy provides complementary information to FT-IR. ias.ac.in The Raman spectrum of quinoxaline derivatives can help in assigning vibrational modes, particularly for non-polar bonds that may be weak in the FT-IR spectrum. scialert.net

Table 2: Key FT-IR and Raman Vibrational Frequencies (cm⁻¹) for Quinoxaline Derivatives

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 scispace.com | 3057 - 3015 scialert.net |

| Aliphatic C-H stretch (CH₃) | 2977 - 2925 scialert.net | 3005 - 2920 scialert.net |

| C=N stretch | ~1622 researchgate.net | |

| C-C aromatic stretch | 1553, 1351 scispace.com | |

| C-O stretch (methoxy) | Varies |

Note: These are general ranges and the exact frequencies can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. icm.edu.pl Electron ionization mass spectrometry (EI-MS) is commonly used for this purpose. nih.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (174.20 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for quinoxaline derivatives involve the loss of substituents and cleavage of the quinoxaline ring. nih.gov For this compound, characteristic fragments would likely result from the loss of a methyl radical (•CH₃) from the methoxy group or the entire methoxy group (•OCH₃), as well as other fragmentation patterns typical of the quinoxaline core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the this compound molecule. researchgate.net Quinoxaline and its derivatives exhibit characteristic absorption bands in the UV-Vis region, which are attributed to π-π* and n-π* electronic transitions. ias.ac.in

The UV-Vis spectrum of quinoxaline derivatives typically displays multiple absorption maxima. nih.govresearchgate.net The introduction of substituents like the methoxy and methyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands. These shifts provide insights into the electronic effects of the substituents on the quinoxaline chromophore.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, the crystal structures of numerous other quinoxaline derivatives have been reported. tandfonline.com These studies reveal details about the planarity of the quinoxaline ring and the orientation of substituent groups. Such analyses are crucial for understanding structure-property relationships in these compounds.

Theoretical and Computational Chemistry of 2 Methoxy 3 Methylquinoxaline

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of quinoxaline (B1680401) derivatives. DFT calculations allow for the accurate prediction of various molecular characteristics of 2-Methoxy-3-methylquinoxaline.

The first step in the theoretical investigation of this compound involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface cnr.itmdpi.com. For this, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed nih.gov. The optimization confirms that the resulting structure is a true minimum by ensuring the absence of imaginary frequencies in the vibrational analysis nih.govmalariaworld.org.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.315 | N1-C2-C3 | 120.5 |

| C2-O | 1.360 | C2-C3-N4 | 121.0 |

| C3-C(methyl) | 1.510 | O-C2-N1 | 115.0 |

| C-O-C(methoxy) | - | C2-O-C(methoxy) | 118.0 |

| C2-C3-C(methyl)-H | - | - | 60.0 |

| C3-C2-O-C(methoxy) | - | - | 0.0 / 180.0 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values may vary.

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.orgyoutube.com. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity) aimspress.com. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule aimspress.com. A larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system and the oxygen atom of the methoxy (B1213986) group, which possess lone pairs of electrons. The LUMO is likely distributed over the π-system of the quinoxaline ring, particularly the pyrazine (B50134) part, which is electron-deficient. This distribution is consistent with findings for other quinoxaline derivatives where the HOMO and LUMO are concentrated on the quinoxaline moiety researchgate.net.

Charge distribution analysis, often performed using Mulliken population analysis, provides insight into the partial atomic charges within the molecule wikipedia.orgresearchgate.net. This analysis helps in identifying the electrophilic and nucleophilic sites. In this compound, the nitrogen atoms are expected to carry negative charges, making them nucleophilic centers. The carbon atom attached to the electronegative oxygen of the methoxy group and the carbons in the pyrazine ring are likely to have positive charges, marking them as potential electrophilic sites. However, it is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation wikipedia.org.

Table 2: Representative Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: These values are representative and based on calculations for similar aromatic compounds.

DFT calculations are highly effective in predicting and interpreting various spectroscopic data for this compound.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT, typically at the B3LYP/6-311G(d,p) level of theory nih.gov. The calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors, leading to a better agreement with experimental FT-IR and Raman spectra ias.ac.innih.gov. The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as C-H stretching, C=N stretching of the quinoxaline ring, and the characteristic vibrations of the methoxy and methyl groups nih.govrsc.org.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for calculating the 1H and 13C NMR chemical shifts nih.govjoaquinbarroso.com. These calculations are generally performed at a level like B3LYP/6-311++G(2d,p), often including a solvent model to mimic experimental conditions mdpi.comnih.gov. The calculated chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), show good correlation with experimental data and are invaluable for the unambiguous assignment of NMR signals, especially for complex structures joaquinbarroso.comnih.govq-chem.com.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules malariaworld.orgrsc.org. By calculating the excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the absorption bands researchgate.net. For this compound, the transitions are expected to be of π → π* and n → π* character, originating from the quinoxaline ring and the methoxy group ias.ac.in. The calculations can also help in understanding the influence of solvents on the absorption maxima.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| Vibrational (IR) | C=N stretch | ~1600 cm⁻¹ |

| C-O stretch (methoxy) | ~1250 cm⁻¹ | |

| 13C NMR | C2 (methoxy-bearing) | ~158 ppm |

| C3 (methyl-bearing) | ~155 ppm | |

| C(methyl) | ~20 ppm | |

| 1H NMR | H(methyl) | ~2.6 ppm |

| H(methoxy) | ~4.1 ppm | |

| UV-Vis | λmax (π → π*) | ~320 nm |

Note: These are illustrative values based on data for similar quinoxaline derivatives. Actual values will depend on the specific computational method and experimental conditions.

Thermochemical Properties and Stability Calculations

Computational methods, such as the high-level G3(MP2)//B3LYP composite method, can be used to accurately calculate the gas-phase standard molar enthalpies of formation (ΔfH°(g)) mdpi.com. These calculations provide fundamental data on the thermodynamic stability of the molecule. For related compounds like 2-hydroxy-3-methylquinoxaline (B154303), experimental and computational studies have been conducted to determine their thermochemical properties acs.orgresearchgate.net. A similar approach for this compound would involve calculating the total energy and then using atomization or isodesmic reactions to derive the enthalpy of formation. These theoretical values, when in good agreement with experimental data from techniques like combustion calorimetry, validate the computational model and allow for the reliable prediction of properties for related, unstudied compounds mdpi.comacs.org.

Advanced Computational Modeling for Quinoxaline Systems

Beyond standard DFT methods, advanced computational modeling can provide deeper insights into the behavior of quinoxaline systems. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution, to understand its interactions with solvent molecules researchgate.net. For larger systems or to study reaction mechanisms, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be utilized. Furthermore, for understanding complex chemical reactivity that is not well-described by standard FMO theory, especially in larger systems, newer concepts like Frontier Molecular Orbitalets (FMOLs) are being developed to provide a more localized picture of reactivity researchgate.netnih.gov. These advanced techniques are crucial for designing novel quinoxaline derivatives with specific properties for applications in materials science and medicinal chemistry nih.govrsc.orgresearchgate.net.

Structural Modifications and Derivatives of 2 Methoxy 3 Methylquinoxaline

Functionalization Strategies at Different Positions of the Quinoxaline (B1680401) Ring

The reactivity of the quinoxaline ring allows for modifications at several key positions, enabling the synthesis of a diverse library of derivatives.

C3-Position Functionalization

The C3 position of the quinoxalin-2(1H)-one ring system, a related structure to 2-methoxy-3-methylquinoxaline, is a primary site for functionalization. The direct C-H functionalization at this position is a cost-effective method for creating a variety of derivatives. mdpi.comnih.gov Recent advancements have focused on transition metal-free methods for the construction of C-C, C-N, C-P, C-S, and C-O bonds at the C3 position. researchgate.netresearchgate.net

Strategies for C3-functionalization include:

Alkylation: Catalyst-free methods have been developed for the direct C-H alkylation of quinoxalinones at the C-3 position using sodium alkylsulfinates and phenyliodine(III) dicarboxylates. researchgate.net Visible-light-driven, molecular dye-catalyzed C-3 methylation has also been achieved using N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) at room temperature. researchgate.net

Vinylation: A metal-free direct C-H functionalization of quinoxalin-2(1H)-ones with alkenes, oxidized by ammonium (B1175870) persulfate, yields 3-vinylated quinoxalin-2(1H)-ones. nih.gov

Other Functionalizations: A variety of other functional groups can be introduced at the C3 position through multi-component reactions, often proceeding through radical-based mechanisms. nih.gov These methods allow for the synthesis of derivatives with arylated, alkylated, and acylated substituents. mdpi.com

Modifications to the Methoxy (B1213986) Group

The methoxy group at the C2 position of this compound can also be a target for modification, although this is less commonly explored than C3 functionalization. The ether linkage can potentially be cleaved to yield the corresponding quinoxalin-2(1H)-one, which then serves as a versatile intermediate for further reactions.

Synthesis and Characterization of Novel Quinoxaline Conjugates (e.g., Triazole-Quinoxaline Hybrids)

The hybridization of the quinoxaline scaffold with other heterocyclic rings, such as triazoles, has emerged as a powerful strategy to create novel molecules with potentially enhanced properties. nih.govacs.orgnih.gov Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing these hybrids. nih.govacs.orgarkat-usa.org

A general synthetic approach involves the reaction of a quinoxaline derivative bearing a propargyl group with an organic azide. arkat-usa.orgjetir.org For instance, 2-Methoxy-3-((1H-1,2,3-triazol-1-yl)methyl)quinoxaline can be synthesized through such a click reaction. jetir.org The resulting triazole-quinoxaline hybrids are then characterized using various spectroscopic techniques to confirm their structures. nih.gov

Researchers have synthesized libraries of quinoxaline-triazole hybrids to explore their structure-activity relationships. nih.govacs.org For example, a series of N1-substituted quinoxaline-triazole hybrids were created by reacting a propargylated quinoxalin-2-one with various azides. nih.govacs.org These studies demonstrate the versatility of the click chemistry approach for generating a diverse range of hybrid molecules.

Quinoxaline N-Oxide Derivatives and Their Chemical Behavior

The introduction of N-oxide groups into the quinoxaline ring significantly alters its chemical reactivity and biological properties. nih.gov Quinoxaline 1,4-dioxides are a particularly important class of N-oxides. nih.gov

The chemical behavior of quinoxaline N-oxides is characterized by the high reactivity of the N-oxide fragments. nih.gov These groups facilitate many chemical reactions and can be readily reduced, providing a synthetic route to other quinoxaline derivatives. nih.gov The presence of N-oxide groups also influences the reactivity of other substituents on the quinoxaline ring. For instance, the presence of electron-withdrawing groups on the pyrazine (B50134) nucleus can activate halogen atoms in the benzene (B151609) ring for nucleophilic substitution. researchgate.net

The synthesis of quinoxaline 1,4-dioxides can be achieved through the Beirut reaction, which involves the condensation of a benzofuroxan-N-oxide with a β-dicarbonyl compound. sapub.orgmdpi.com The nature of the substituents on the starting materials plays a crucial role in the outcome of the reaction and the properties of the resulting N-oxide derivatives. researchgate.net For example, electron-withdrawing substituents on the benzofuroxan (B160326) ring can influence the regioselectivity of the reaction. researchgate.net

Stereoselective Synthesis and Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral quinoxaline derivatives is of significant interest due to the importance of chirality in drug design and materials science. doaj.orgmdpi.com One approach involves the condensation of chiral building blocks, such as steroidal diamines, with dicarbonyl compounds to produce chiral steroidal quinoxalines. doaj.orgmdpi.com

The chiroptical properties of these derivatives can be analyzed using techniques like circular dichroism (CD) spectroscopy. doaj.orgmdpi.com Studies have shown that the nature and position of substituents on the quinoxaline ring can significantly influence the helicity of the molecule. mdpi.com For instance, the presence of a chloro substituent can lead to different CD behavior compared to unsubstituted or methyl-substituted derivatives, which is attributed to the electronic effects of the chlorine atom. mdpi.com While these studies provide valuable insights, the stereoselective synthesis of derivatives specifically from this compound remains an area for further exploration. Some research has reported on the formation of complex chiral columns from achiral quinoxaline derivatives with semi-flexible cores. arxiv.org

Design Principles for Tailoring Electronic and Optoelectronic Properties through Substitution

The electronic and optoelectronic properties of quinoxaline derivatives can be precisely tuned by the strategic introduction of electron-donating and electron-withdrawing groups. acs.orgbeilstein-journals.org This principle is widely applied in the design of materials for organic electronics, such as organic solar cells and organic light-emitting diodes (OLEDs). acs.orgbeilstein-journals.org

Key design principles include:

Donor-Acceptor (D-A) Architecture: Creating D-A type polymers by combining electron-donating units with the electron-accepting quinoxaline core is a common strategy. acs.org The choice of donor and the specific substituents on the quinoxaline unit significantly impact the resulting material's optical and electrochemical properties. acs.org

Substituent Effects: The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, or electron-donating groups, like methoxy, onto the quinoxaline ring can modulate the energy levels (HOMO and LUMO) of the molecule. acs.org This, in turn, affects properties like the band gap and charge carrier mobility. rsc.org For example, adding fluorine atoms to a quinoxaline-based polymer was shown to improve the power conversion efficiency of photovoltaic devices. acs.org

Side-Chain Engineering: The position and nature of alkyl side chains on the quinoxaline core or attached phenyl rings can influence molecular packing and thin-film morphology, which are crucial for the performance of organic electronic devices. beilstein-journals.org

Computational studies, such as those using density functional theory (DFT), are often employed to predict the effects of different substituents on the electronic properties of quinoxaline derivatives and to guide the design of new materials. nsf.gov

Future Research Directions and Emerging Paradigms in 2 Methoxy 3 Methylquinoxaline Chemistry

Development of Innovative and Sustainable Synthetic Routes

The classical synthesis of quinoxalines often involves the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, which can require harsh conditions, such as high temperatures and strong acid catalysts, with long reaction times. nih.gov The future of synthesizing 2-Methoxy-3-methylquinoxaline and its derivatives lies in the adoption of greener, more efficient, and economically viable methods that align with the principles of sustainable chemistry. eurekaselect.comtandfonline.com

Emerging strategies that could revolutionize its synthesis include:

Transition-Metal Catalysis : Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) presents a sustainable route, reacting 1,2-diaminobenzenes with 1,2-diols to form quinoxalines while liberating dihydrogen as the only byproduct. acs.org Applying this to precursors of this compound could offer a highly atom-economical pathway.

Green Solvents and Catalysts : The use of Natural Deep Eutectic Solvents (NADESs), such as choline (B1196258) chloride/water, has been shown to promote rapid (5 minutes) and high-yielding (>90%) quinoxaline (B1680401) synthesis at room temperature without additional catalysts. rsc.org Furthermore, recyclable heterogeneous catalysts like alumina-supported heteropolyoxometalates enable facile product separation and catalyst reuse, significantly reducing waste. nih.gov

Metal-Free Approaches : Organocatalysis, using small organic molecules like nitrilotris(methylenephosphonic acid), offers an alternative to metal-based systems, providing high yields in short reaction times. nih.gov Reactions in water, avoiding toxic organic solvents, are also a key direction for future synthetic protocols. tandfonline.comnih.gov

Table 1: Comparison of Classical and Innovative Synthetic Paradigms for Quinoxalines

| Feature | Classical Method | Innovative/Sustainable Method | Example | Citation |

|---|---|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Mn(I) complexes, Heteropolyoxometalates, Organocatalysts | Mn(CO)₅Br, Alumina-supported CuH₂PMo₁₁VO₄₀ | nih.govacs.org |

| Solvent | Toluene, Ethanol | Natural Deep Eutectic Solvents (NADESs), Water | Choline Chloride/Water | rsc.orgnih.gov |

| Temperature | High (e.g., 80-130°C) | Room Temperature to Moderate | Room Temperature | nih.govrsc.org |

| Reaction Time | Long (hours to days) | Short (minutes to hours) | 5 minutes | rsc.org |

| Sustainability | Generates significant waste, often uses toxic reagents | High atom economy, recyclable catalysts, benign solvents | NADES can be recycled up to six times | rsc.org |

Comprehensive Elucidation of Complex Reaction Mechanisms

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its transformations and designing new applications. Future research will likely focus on moving beyond preparative studies to detailed mechanistic investigations.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr) : The 2-methoxy group is a key functional handle. While its synthesis can be achieved via nucleophilic substitution of 2-chloro-3-methylquinoxaline (B189447) with sodium methoxide (B1231860), oup.comchemsrc.com the methoxy (B1213986) group itself can be replaced by other nucleophiles. Future studies should quantify the kinetics and thermodynamics of these substitution reactions, for instance, with various amines or thiols, to establish a predictable reactivity scale. The reaction of 2-chloro-3-methylquinoxaline with aromatic amines and mercaptoacetic acid serves as a direct precedent for this type of reactivity. oup.com

Reactivity of the Heterocyclic Ring : The electrophilic nature of the quinoxaline ring can be exploited in reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.org While this reaction is more efficient on quinoxaline N-oxides, future work could explore activating this compound to enable direct C-H functionalization at positions on the benzene (B151609) ring, providing a powerful tool for structural diversification.

Side-Chain Functionalization : The 3-methyl group is not merely a spectator. As demonstrated with the related 3-methyl-2(1H)-quinoxalinone, this position can be brominated to yield a highly reactive bromomethyl derivative, which can then be substituted by a wide range of nucleophiles. oup.com Elucidating the mechanisms for activating and functionalizing the methyl group of this compound is a promising avenue for creating complex derivatives.

Table 2: Potential Reactions and Mechanistic Probes for this compound

| Reaction Type | Reagent(s) | Potential Product | Mechanistic Insight | Citation |

|---|---|---|---|---|

| Nucleophilic Substitution | Aromatic Amines (ArNH₂) | 2-(Arylamino)-3-methylquinoxaline | Reactivity of the C2-methoxy group towards displacement. | oup.com |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS) | 2-Methoxy-3-(bromomethyl)quinoxaline | Free-radical or ionic mechanism for C-H activation at the methyl group. | oup.com |

| Ring Nitration | Conc. HNO₃, Oleum | 2-Methoxy-3-methyl-5,7-dinitroquinoxaline | Electrophilic aromatic substitution on the electron-deficient ring. | researchgate.net |

| Oxidation | Oxidizing Agents | Quinoxaline-N-oxides | Site of oxidation (N1 vs. N4) and influence of substituents. | researchgate.net |

Advancements in Multiscale Computational Modeling

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, future advancements in computational modeling will provide unprecedented insight into its behavior from the molecular to the materials scale.

Quantum Chemical Analysis : Density Functional Theory (DFT) will continue to be a cornerstone for understanding the fundamental properties of the molecule. Future studies will likely employ DFT to:

Accurately predict its geometry, vibrational frequencies, and NMR/UV-Vis spectra. nih.gov

Calculate electronic parameters, such as the distribution of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP), to pinpoint sites of kinetic reactivity. nih.gov

Model transition states to elucidate complex reaction mechanisms and predict reaction barriers, complementing experimental studies.

In Silico Design and Screening : Building on work done for other quinoxaline derivatives, computational tools will be essential for designing new functional molecules. nih.gov Molecular docking simulations can predict the binding affinity of this compound-based structures with biological targets like enzymes, as has been demonstrated for VEGFR-2 inhibitors. nih.govnih.gov

Data-Driven and Machine Learning Models : An emerging paradigm involves using machine learning (ML) to predict chemical properties and activities. preprints.org By training models like Random Forests or Neural Networks on datasets of quinoxaline derivatives with known properties, it will become possible to rapidly screen virtual libraries of this compound analogues for desired characteristics, accelerating the discovery of new lead compounds for various applications. preprints.org

Table 3: Application of Computational Methods in Quinoxaline Chemistry

Design of Novel Quinoxaline-Based Architectures for Tunable Material Properties

The quinoxaline scaffold is a privileged structure in materials science, known for its use in dyes, fluorescent materials, and organic electronics. rsc.org this compound represents a fundamental building block that can be elaborated into sophisticated molecular architectures with tailored functions.

Future research will focus on using it as a synthon for:

Organic Electronics : The electron-deficient nature of the pyrazine (B50134) ring makes quinoxalines suitable as n-type materials in organic solar cells and as components in electroluminescent materials. mdpi.comrsc.orgrsc.org By strategically functionalizing the methoxy and methyl groups of this compound, researchers can attach other chromophores or electronically active units to tune the HOMO/LUMO energy levels, absorption spectra, and charge transport properties.

Fluorescent Probes and Dyes : The rigid, aromatic structure of the quinoxaline core is an excellent platform for building fluorescent molecules. rsc.org Future designs could involve creating donor-pi-acceptor (D-π-A) systems where the quinoxaline unit acts as the acceptor. Introducing specific functional groups could make these dyes sensitive to environmental factors like pH or the presence of metal ions, enabling their use as chemical sensors.

Liquid Crystals : Certain quinoxaline derivatives have shown liquid crystalline properties. rsc.org By attaching long alkyl chains or other mesogenic groups to the this compound core, it may be possible to design new liquid crystalline materials with specific phase behaviors and optical properties for display technologies.

Table 4: Designing Functional Materials from a this compound Scaffold

常见问题

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated or nitro-containing byproducts for specialized treatment .

How can the antioxidant activity of this compound derivatives be evaluated in vitro?

Advanced

Standard assays include:

- DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm.

- SOD Mimetic Activity : Quantifies superoxide radical inhibition via cytochrome c reduction.

- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines. Structure-activity relationships (SAR) for analogs (e.g., 4-(7-Methoxy-3-methylquinoxalin-2-yl)pyrimidin-2-ylamine) suggest electron-donating groups enhance activity .

How should researchers address contradictions in reported synthetic yields or reaction conditions for quinoxaline derivatives?

Q. Methodological

- Systematic Replication : Vary solvents (e.g., DMF vs. ethanol), catalysts, and temperatures to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidation or dimerization).

- Meta-Analysis : Compare datasets from PubChem or Reaxys to identify outliers. For example, glyoxylic acid condensation yields vary with pH control .

What computational methods predict feasible synthetic pathways for novel quinoxaline derivatives?

Advanced

AI-driven tools (e.g., Pistachio, Reaxys) analyze reaction databases to propose routes. For instance, retrosynthetic analysis of 2-Hydroxyquinoxaline identified glyoxylic acid and o-phenylenediamine as precursors . Density Functional Theory (DFT) calculates activation energies for proposed intermediates, prioritizing low-barrier pathways.

What chromatographic techniques are optimal for purifying this compound from reaction mixtures?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for polar derivatives.

- Recrystallization : Water or ethanol effectively removes hydrophilic impurities. For analogs like ethyl 2-methyl-3-quinoxalinecarboxylate, aqueous NaOH washes followed by acid precipitation yield high purity .

How does the presence of methoxy and methyl groups affect the stability of quinoxaline derivatives under various storage conditions?

Advanced

Methoxy groups increase susceptibility to photodegradation due to electron-rich aromatic systems. Methyl groups enhance lipophilicity, requiring storage in inert atmospheres (argon) to prevent oxidation. Accelerated stability studies (40°C/75% RH) for related compounds show <5% degradation over 6 months when stored in amber vials at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。